Lipophilicity (LogP) Differentiation: 2,4-Difluoro Substitution Yields Higher LogP than Mono-Fluorinated 4-Fluoro Analog
The computed octanol-water partition coefficient (LogP) for 2-(2,4-difluorophenyl)-1,3,4-oxadiazole is 2.0148 , representing a measurable increase in lipophilicity compared to the mono-fluorinated analog 2-(4-fluorophenyl)-1,3,4-oxadiazole, which has a predicted XLogP3 value of 1.6-1.8 based on PubChem computational data [1]. This difference in LogP corresponds to a meaningful alteration in predicted membrane permeability and distribution behavior.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.0148 (computed) |
| Comparator Or Baseline | 2-(4-fluorophenyl)-1,3,4-oxadiazole; XLogP3 = 1.6-1.8 (computed) |
| Quantified Difference | ΔLogP ≈ +0.2 to +0.4 units; higher lipophilicity for 2,4-difluoro analog |
| Conditions | Computational prediction; XLogP3 and other LogP algorithms |
Why This Matters
Higher LogP values predict enhanced membrane permeability, which is a critical parameter for cell-based assays and in vivo pharmacokinetic studies, making the 2,4-difluoro compound the more appropriate selection when passive diffusion across lipid bilayers is a requirement.
- [1] PubChem. 2-(4-Fluorophenyl)-1,3,4-oxadiazole. Compound Summary. Accessed 2026. View Source
